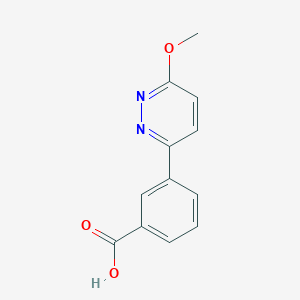

3-(6-Methoxypyridazin-3-yl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

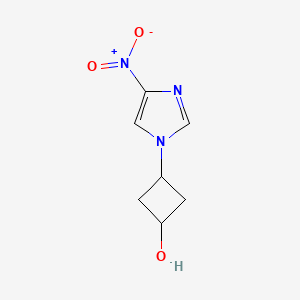

The compound 3-(6-Methoxypyridazin-3-yl)benzoic acid is a derivative of pyridazine, which is a heterocyclic aromatic organic compound with a molecular structure that includes a six-membered ring containing two nitrogen atoms at positions 1 and 2 in the ring. The methoxy group and benzoic acid moiety attached to the pyridazine ring suggest that the compound could have interesting chemical properties and biological activity.

Synthesis Analysis

The synthesis of related pyridazine derivatives has been reported in the literature. For instance, a series of indenopyrazoles, which are structurally related to pyridazines, was synthesized from corresponding indanones and phenyl isothiocyanates in a two-step process . Another study reported the synthesis of 3-benzoyl-6-phenylpyridazine derivatives, which are closely related to the target compound, indicating that similar synthetic routes could be applicable . These methods typically involve the formation of the pyridazine core followed by functionalization at specific positions on the ring.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is crucial in determining their chemical reactivity and biological activity. The presence of a methoxy group and a benzoic acid moiety in 3-(6-Methoxypyridazin-3-yl)benzoic acid would influence its electronic distribution and steric hindrance, which in turn could affect its binding to biological targets or its reactivity in chemical reactions.

Chemical Reactions Analysis

Pyridazine derivatives are known to undergo various chemical reactions. For example, phenyl(6-phenyl-pyridazin-3-yl)methanol was obtained via NaBH4 reduction of a ketone derivative . The same study also reported the formation of oximes and their subsequent rearrangement under acidic conditions. These reactions demonstrate the versatility of pyridazine derivatives in chemical synthesis and the potential transformations that 3-(6-Methoxypyridazin-3-yl)benzoic acid could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can vary widely depending on the substituents attached to the core structure. For instance, differential scanning calorimetry (DSC) studies of benzoxazine derivatives, which share some structural features with pyridazines, suggest that thermal cross-linking reactions are possible . This indicates that the physical properties such as melting point, solubility, and thermal stability of 3-(6-Methoxypyridazin-3-yl)benzoic acid would be influenced by its specific functional groups.

科学的研究の応用

Crystal Structure and Quantum Chemical Methods

The compound 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, closely related to 3-(6-Methoxypyridazin-3-yl)benzoic acid, has been studied for its crystal structure using spectroscopic and crystallographic techniques. This research, which included quantum chemical methods, provided insights into the compound's molecular geometry and vibrational frequencies, highlighting its potential in scientific studies (Alaşalvar et al., 2014).

New Class of Cyclic Dipeptidyl Ureas

In another study, a compound related to 3-(6-Methoxypyridazin-3-yl)benzoic acid was used to synthesize new classes of cyclic dipeptidyl ureas, showing potential for various scientific applications. This synthesis involved complex reactions and provided a new class of pseudopeptidic triazines, which could be of interest in the field of medicinal chemistry (Sañudo et al., 2006).

Antimicrobial Activity of Pyridine Derivatives

Research on pyridine derivatives, including those related to 3-(6-Methoxypyridazin-3-yl)benzoic acid, showed that these compounds have antimicrobial properties. The study synthesized new compounds and tested them against various strains of bacteria and fungi, highlighting the compound's relevance in microbiological research (Patel et al., 2011).

O-Substituted Pyridazine Derivatives

A series of O-substituted pyridazine derivatives based on 2-benzyl-6-hydroxypyridazin-3(2H)-one was prepared, showing potential for the development of new compounds with a combination of pyridazine and 1,3,4-oxadiazole rings. This research could be significant for the development of new pharmacological agents (Shainova et al., 2019).

Herbicide Metabolism in Plants

In agricultural research, benzoic acid derivatives, including compounds similar to 3-(6-Methoxypyridazin-3-yl)benzoic acid, have been studied for their role as herbicides. This research is crucial for understanding how these compounds are metabolized in plants, which can influence agricultural practices and crop protection strategies (Frear et al., 1972).

Polyaniline Doping

Benzoic acid and its derivatives, including 3-(6-Methoxypyridazin-3-yl)benzoic acid, have been used as dopants for polyaniline, a conducting polymer. This research is significant in the field of advanced materials, especially for developing new electronic and optoelectronic devices (Amarnath & Palaniappan, 2005).

Safety And Hazards

特性

IUPAC Name |

3-(6-methoxypyridazin-3-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-11-6-5-10(13-14-11)8-3-2-4-9(7-8)12(15)16/h2-7H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZSHMXZQBOSJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Methoxypyridazin-3-yl)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)